molecular formula C17H19ClFN3O2S B2891575 3-chloro-4-fluoro-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide CAS No. 2034319-49-6

3-chloro-4-fluoro-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide

Cat. No.: B2891575
CAS No.: 2034319-49-6
M. Wt: 383.87
InChI Key: SZZHQOLTPZLINU-UHFFFAOYSA-N
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Description

3-Chloro-4-fluoro-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide is a complex organic compound characterized by its multiple functional groups, including chloro, fluoro, and sulfonamide moieties

Mechanism of Action

Mode of Action

It is likely that the compound interacts with its targets by binding to active sites or allosteric sites, thereby modulating the activity of the targets .

Biochemical Pathways

The compound may affect various biochemical pathways depending on its specific targets. Without knowledge of the targets, it is difficult to predict the exact pathways that are affected. It is likely that the compound influences pathways related to the function of its targets .

Pharmacokinetics

Therefore, it is difficult to predict the compound’s bioavailability, half-life, metabolism, and excretion .

Result of Action

The molecular and cellular effects of the compound’s action are largely unknown due to the lack of information on its targets and mode of action. The compound may induce changes in cellular processes, gene expression, or signal transduction depending on its specific targets .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, extreme pH or temperature conditions may affect the compound’s structure and function. The presence of other molecules may influence the compound’s absorption, distribution, metabolism, and excretion .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core benzene ring. Chlorination and fluorination reactions are performed to introduce the respective halogen atoms. The sulfonamide group is then introduced through a reaction with sulfonating agents. Finally, the piperidine ring is attached via a nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors designed to handle large volumes of reactants. The process involves careful control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity. Continuous flow chemistry techniques may also be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The chloro and fluoro groups can be oxidized to form corresponding oxo compounds.

  • Reduction: The compound can be reduced to remove the halogen atoms, resulting in the formation of hydrocarbon derivatives.

  • Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: Nucleophiles like ammonia (NH₃) and amines are used, often in the presence of a base.

Major Products Formed:

  • Oxidation: Chloro and fluoro derivatives can form corresponding carboxylic acids and ketones.

  • Reduction: Hydrocarbon derivatives such as alkanes and alkenes.

  • Substitution: Amine derivatives and other substituted sulfonamides.

Scientific Research Applications

This compound has diverse applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: It is used in the study of enzyme inhibition and receptor binding assays.

  • Medicine: Potential therapeutic applications include its use as an anti-inflammatory or antimicrobial agent.

  • Industry: It is utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

  • 4-Chloro-3-fluoro-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide

  • 3-Chloro-4-fluoro-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzenesulfonamide

  • 3-Chloro-4-fluoro-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide

Uniqueness: This compound is unique due to its specific arrangement of halogen atoms and the presence of the piperidine ring, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and biological effects.

Properties

IUPAC Name

3-chloro-4-fluoro-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClFN3O2S/c18-16-11-15(1-2-17(16)19)25(23,24)21-12-13-5-9-22(10-6-13)14-3-7-20-8-4-14/h1-4,7-8,11,13,21H,5-6,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZZHQOLTPZLINU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C2=CC(=C(C=C2)F)Cl)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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